molecular formula C37H44N2O9 B12331592 Boc-Thr[Fmoc-Tyr(tBu)]-OH

Boc-Thr[Fmoc-Tyr(tBu)]-OH

Cat. No.: B12331592
M. Wt: 660.8 g/mol
InChI Key: ALWWKYLHXRXBAL-JEHQYZCXSA-N
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Description

Boc-Thr[Fmoc-Tyr(tBu)]-OH, also known as N-Boc-O-(N’-Fmoc-O’-tert-butyl-L-tyrosinyl)-L-threonine, is a compound used primarily in peptide synthesis. It is a dipeptide derivative that combines the protective groups Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) with the amino acids threonine and tyrosine. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Thr[Fmoc-Tyr(tBu)]-OH typically involves the following steps:

    Protection of Amino Acids: The amino acids threonine and tyrosine are first protected with Boc and Fmoc groups, respectively. This is achieved by reacting threonine with Boc anhydride and tyrosine with Fmoc chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acids are then coupled using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Purification: The resulting dipeptide is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of microwave-assisted solid-phase peptide synthesis can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-Thr[Fmoc-Tyr(tBu)]-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Thr[Fmoc-Tyr(tBu)]-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Thr[Fmoc-Tyr(tBu)]-OH primarily involves its role as a building block in peptide synthesis. The protective groups Boc and Fmoc prevent unwanted side reactions during the synthesis process. Upon deprotection, the amino acids threonine and tyrosine can participate in peptide bond formation, allowing for the construction of complex peptide sequences. The tert-butyl group on tyrosine provides additional stability and can be selectively removed under mild conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Thr[Fmoc-Tyr(tBu)]-OH is unique due to its combination of Boc and Fmoc protective groups, which provide enhanced stability and versatility in peptide synthesis. The presence of both threonine and tyrosine allows for the construction of diverse peptide sequences, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C37H44N2O9

Molecular Weight

660.8 g/mol

IUPAC Name

(3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C37H44N2O9/c1-22(31(32(40)41)39-35(44)48-37(5,6)7)46-33(42)30(20-23-16-18-24(19-17-23)47-36(2,3)4)38-34(43)45-21-29-27-14-10-8-12-25(27)26-13-9-11-15-28(26)29/h8-19,22,29-31H,20-21H2,1-7H3,(H,38,43)(H,39,44)(H,40,41)/t22-,30+,31?/m1/s1

InChI Key

ALWWKYLHXRXBAL-JEHQYZCXSA-N

Isomeric SMILES

C[C@H](C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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